1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
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Overview
Description
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole, commonly known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPI belongs to the class of imidazole derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
DMPI exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. DMPI also inhibits the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical And Physiological Effects
DMPI has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins and leukotrienes. DMPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, DMPI has been shown to exhibit anti-microbial effects by inhibiting the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
DMPI has several advantages as a research tool, including its high potency, selectivity, and low toxicity. DMPI also exhibits good solubility in water and organic solvents, making it easy to work with in the laboratory. However, DMPI has some limitations, including its relatively high cost and the need for specialized equipment and techniques for its synthesis.
Future Directions
There are several future directions for the research on DMPI. One potential direction is the development of DMPI-based drugs for the treatment of inflammation, cancer, and microbial infections. Another potential direction is the investigation of the structure-activity relationship of DMPI and its analogs to optimize its therapeutic potential. Additionally, the use of DMPI as a research tool to study the role of COX-2 and lipoxygenase in various physiological processes is another potential direction for future research.
Synthesis Methods
DMPI can be synthesized using a multistep reaction process. The synthesis involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DMPI.
Scientific Research Applications
DMPI has been studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and medicine. DMPI has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
properties
IUPAC Name |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-5-11-26-19-12-15(2)16(3)13-20(19)27(24,25)23-14-17(4)22-21(23)18-9-7-6-8-10-18/h6-10,12-14H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQGSFFDGXGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole |
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